3,4-dichlorobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the dichlorobenzyl group could be introduced through a Friedel-Crafts alkylation . The methoxy-nitrophenyl group could be synthesized through nitration followed by a nucleophilic aromatic substitution . The glycylglycinate group could be introduced through peptide coupling .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the dichlorobenzyl group could undergo nucleophilic aromatic substitution . The nitro group in the methoxy-nitrophenyl group could be reduced to an amino group . The peptide bond in the glycylglycinate group could be hydrolyzed .properties
IUPAC Name |
(3,4-dichlorophenyl)methyl 2-[[2-[(4-methoxy-2-nitrophenyl)sulfonylamino]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O8S/c1-30-12-3-5-16(15(7-12)23(26)27)32(28,29)22-8-17(24)21-9-18(25)31-10-11-2-4-13(19)14(20)6-11/h2-7,22H,8-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSQTOIJPAARMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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